![molecular formula C20H19BrN2O2S B2586320 3-(3-bromo-4-methoxyphenyl)-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)propanamide CAS No. 2034251-88-0](/img/structure/B2586320.png)
3-(3-bromo-4-methoxyphenyl)-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)propanamide
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Description
3-(3-bromo-4-methoxyphenyl)-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)propanamide is a chemical compound that has gained significant attention in scientific research due to its potential use in various fields.
Scientific Research Applications
Chemical Inhibitors of Cytochrome P450 Isoforms
This compound has been implicated in studies related to the inhibition of cytochrome P450 (CYP) enzymes, which are crucial for the metabolism of many drugs. Understanding the selectivity and potency of chemical inhibitors can help predict drug-drug interactions when multiple drugs are coadministered. In this context, inhibitors like this compound can play a significant role in pharmaceutical research and development by aiding in the safe and effective use of medications (Khojasteh et al., 2011).
Evaluation of Potential Carcinogenicity
Thiophene analogues, related to the chemical structure of the compound , have been synthesized and evaluated for potential carcinogenicity. The study of these analogues provides insights into the structural factors that influence carcinogenic activity. This research is fundamental in the field of toxicology, contributing to the understanding of how chemical structures relate to carcinogenic potential and the development of safer chemical compounds (Ashby et al., 1978).
Mu-Opioid Receptor Biased Agonists
The exploration of mu-opioid receptor (MOR) agonists is a significant area of pharmacological research. Compounds like oliceridine have been highlighted for their selective activation of G protein and β-arrestin signaling pathways, offering insights into the development of analgesic therapies with reduced adverse effects. This research area is crucial for advancing pain management strategies, contributing to the discovery of novel analgesic drugs with improved safety profiles (Urits et al., 2019).
properties
IUPAC Name |
3-(3-bromo-4-methoxyphenyl)-N-[(5-thiophen-2-ylpyridin-3-yl)methyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19BrN2O2S/c1-25-18-6-4-14(10-17(18)21)5-7-20(24)23-12-15-9-16(13-22-11-15)19-3-2-8-26-19/h2-4,6,8-11,13H,5,7,12H2,1H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBWWOJHKGPJIEL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCC(=O)NCC2=CC(=CN=C2)C3=CC=CS3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19BrN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-bromo-4-methoxyphenyl)-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)propanamide |
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